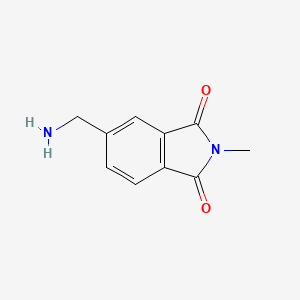

5-(Aminomethyl)-2-methylisoindoline-1,3-dione

Description

Properties

IUPAC Name |

5-(aminomethyl)-2-methylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-9(13)7-3-2-6(5-11)4-8(7)10(12)14/h2-4H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFDPLLUJYANED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-methylisoindoline-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with an amine, followed by cyclization and functionalization steps to introduce the aminomethyl and methyl groups. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methylisoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindoline derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several noteworthy pharmacological properties:

- Neuroprotective Effects : Research indicates that derivatives of isoindoline compounds may possess anti-Alzheimer properties through mechanisms involving oxidative stress reduction and apoptosis inhibition.

- Cholinesterase Inhibition : Isoindoline derivatives have been evaluated for their ability to inhibit acetylcholinesterase, making them potential candidates for Alzheimer's disease treatment .

- Antioxidant Activity : Studies have shown that certain derivatives exhibit antioxidant properties, which are beneficial in combating neurodegenerative diseases .

Case Study 1: Anti-Alzheimer Activity

A series of isoindoline-1,3-dione derivatives were synthesized and evaluated for their cholinesterase inhibitory activities. One compound demonstrated a significant reduction in acetylcholinesterase activity, indicating its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Tyrosinase Inhibition

Another study synthesized a series of 2-((pyridinylamino)methyl)isoindoline-1,3-dione derivatives. Among these, one compound showed superior tyrosinase inhibitory activity compared to the control. This suggests potential applications in skin whitening agents or treatments for hyperpigmentation .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The isoindoline-1,3-dione scaffold is highly modular, with substituents at positions 2 and 5 significantly altering properties. Key analogues include:

Key Observations :

- Electron-Withdrawing Groups: The methyl group at position 2 stabilizes the imide ring, while the aminomethyl group at position 5 introduces nucleophilic reactivity for further derivatization .

- Biological Activity: 5-(Aminomethyl)-2-methyl derivatives exhibit bacterial thymidylate synthase (TS) inhibition (Ki ~2–8 µM), outperforming analogues with bulkier substituents like phenethyl, which may hinder enzyme binding .

- Photophysical Properties: In TADF materials, methyl and aminomethyl substituents enhance triplet-to-singlet up-conversion efficiency compared to halogenated derivatives .

Biological Activity

5-(Aminomethyl)-2-methylisoindoline-1,3-dione, also known as a derivative of isoindoline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique molecular structure that may confer various pharmacological properties, including anticancer and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of an isoindoline core with an amino group and a methyl substituent, which may influence its interaction with biological targets.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 192.22 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Approx. 150 °C |

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro evaluations conducted by the National Cancer Institute (NCI) showed promising results against various human tumor cell lines.

NCI Screening Results

The compound was tested against a panel of approximately 60 cancer cell lines, revealing the following:

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| HOP-62 (Lung cancer) | 15.72 | 50.68 | 91.85 |

| SF-539 (CNS cancer) | 15.72 | 50.68 | 91.85 |

| MDA-MB-435 (Melanoma) | 22.59 | - | - |

| OVCAR-8 (Ovarian cancer) | 27.71 | - | - |

| DU-145 (Prostate cancer) | 44.35 | - | - |

These results indicate a mean growth inhibition rate across the tested cell lines, with particularly notable activity against non-small cell lung cancer and CNS cancers .

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways related to cell proliferation and apoptosis. The compound may interact with specific enzymes or receptors that regulate these pathways, leading to enhanced cytotoxicity in tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activities. Preliminary studies have indicated potential effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still limited.

Study on Antitumor Efficacy

In a study published in MDPI, researchers synthesized derivatives of isoindoline compounds and evaluated their antitumor efficacy using the NCI protocol. The study highlighted that certain derivatives exhibited significant cytotoxic effects at low concentrations, suggesting their potential as lead compounds for further development in cancer therapy .

Pharmacokinetic Properties

Pharmacokinetic evaluations revealed that some derivatives of this compound possess favorable drug-like properties, including adequate solubility and permeability profiles. These characteristics are essential for the development of effective therapeutic agents.

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 204.20 g/mol | |

| Solubility (Water) | <1 mg/mL (predicted via LogP) | |

| Stability (pH 7.4, 37°C) | t₁/₂ = 48 hrs (HPLC-monitored) |

Q. Table 2. Factorial Design Parameters for Synthesis Optimization

| Factor | Low Level | High Level | Significance (p-value) |

|---|---|---|---|

| Temperature | 70°C | 100°C | 0.003 |

| Catalyst Loading | 0.1 mol | 0.2 mol | 0.021 |

| Solvent | Acetic Acid | DMF | 0.150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.